molecular formula C22H20FN3O4 B2781809 Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706099-83-3

Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2781809
M. Wt: 409.417
InChI Key: QPXHISUZJSKQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray crystallography . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar, with a dihedral angle of 53.5 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.3004 . Its IUPAC Standard InChI is InChI=1S/C15H17NO3/c17-15 (16-8-2-1-3-9-16)7-5-12-4-6-13-14 (10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2/b7-5+ .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing and characterizing compounds with complex structures, including those with benzodioxol, fluoro-phenyl, and oxadiazole groups. For example, studies have explored the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles, revealing insights into their antiproliferative activity and molecular stability. These compounds are characterized using techniques like IR, NMR, LC-MS spectra, and X-ray diffraction studies, providing a foundation for understanding the physical and chemical properties of complex organic molecules (Prasad et al., 2018).

Antimicrobial and Antitubercular Activities

Compounds with structures similar to the specified chemical have been evaluated for their antimicrobial and antitubercular activities. For instance, the synthesis and optimization of certain cyclopropyl methanols have demonstrated significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of structurally complex compounds in developing new antimicrobial agents (Bisht et al., 2010).

Anticancer Studies

Additionally, the synthesis and anticancer activity evaluation of oxadiazole derivatives have been a subject of interest. These studies involve designing, synthesizing, and screening compounds for their anticancer activity against various cancer cell lines, utilizing 3D QSAR studies for further insights. The results indicate the potential of these compounds in discovering new anticancer drugs (Vaidya et al., 2020).

Theoretical Studies and Predictive Analysis

Research also encompasses in silico approaches for predicting drug-likeness and evaluating the antimicrobial activity of synthesized compounds. These studies offer valuable insights into the physicochemical properties and biological activities of new compounds, supporting drug discovery and development processes (Pandya et al., 2019).

properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4/c23-17-6-2-1-5-16(17)21-24-20(30-25-21)10-14-4-3-9-26(12-14)22(27)15-7-8-18-19(11-15)29-13-28-18/h1-2,5-8,11,14H,3-4,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXHISUZJSKQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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